molecular formula C14H13NO3S B4433895 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiophenecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiophenecarboxamide

Cat. No. B4433895
M. Wt: 275.32 g/mol
InChI Key: HFUQMFCVKFSUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a compound that has a molecular weight of 221.25 g/mol . It’s a solid substance .


Synthesis Analysis

The synthesis of similar compounds, such as “N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives”, involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a product, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectral techniques such as IR, 1H NMR, and EIMS . For instance, a significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed .


Chemical Reactions Analysis

Benzamide derivatives, which are similar to the requested compound, participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.


Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds . Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability .

Scientific Research Applications

Antibacterial Activity

Compound 5: has been investigated for its antibacterial potential. Researchers synthesized it by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control. The resulting compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide , was further substituted at the N-position with various alkyl/aryl halides . Its antibacterial activity merits exploration in the context of combating bacterial infections.

Biofilm Inhibition

The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in compound 5 influences its chemical shifts in nuclear magnetic resonance (NMR) spectra. This structural feature could be relevant in biofilm inhibition studies, as biofilms contribute to antibiotic resistance and chronic infections .

Medicinal Chemistry

Sulfonamides, including compound 5 , are known for their medicinal activity. They inhibit various enzymes (e.g., proteases, carbonic anhydrase, and caspase) and are used in antiviral, antibacterial, and antimigraine medications. Their applications extend to organic synthesis reactions and ligands for catalysts .

Carbonic Anhydrase Inhibition

Sulfonamides like compound 5 are inhibitors of carbonic anhydrase, which plays a role in physiological disorders such as epilepsy and osteoporosis. Understanding their interaction with this enzyme can guide drug design .

Anticancer Properties

Certain sulfonamide derivatives exhibit anticancer effects. By disrupting the cell cycle and acting as histone deacetylase (HDAC) inhibitors, they can impede tumor cell growth. Investigating compound 5 in this context may reveal novel therapeutic avenues .

Mechanism of Action

While the specific mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiophenecarboxamide” is not available, similar compounds like sulfonamides are known to block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them .

Safety and Hazards

While specific safety and hazard information for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiophenecarboxamide” is not available, it’s important to note that similar compounds are intended for research use only and not for human or veterinary use .

Future Directions

The future directions for similar compounds involve their potential therapeutic applications. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework have been fabricated . These compounds have shown potential as antibacterial agents and have been used in studies for treating Alzheimer’s disease .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9-2-5-13(19-9)14(16)15-10-3-4-11-12(8-10)18-7-6-17-11/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUQMFCVKFSUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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